Technical Guide: 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid
Technical Guide: 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid
The following technical guide details the properties, synthesis, and applications of 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid (CAS: 378206-75-8). This document is structured for researchers and medicinal chemists, focusing on the compound's role as a versatile scaffold in drug discovery, particularly in metabolic and renal therapeutics.
High-Value Scaffold for Diuretic and Antidiabetic Agent Development
Executive Summary
2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid is a functionalized aromatic sulfonamide intermediate. Structurally, it combines a benzoic acid core with a lipophilic isobutyl-substituted sulfonamide group at the C5 position and chlorine atoms at C2 and C4. This specific substitution pattern imparts unique electronic and steric properties, making it a critical building block for:
-
Medicinal Chemistry: Synthesis of "high-ceiling" loop diuretics (furosemide analogs) and novel antidiabetic agents targeting
-glucosidase. -
Chemical Biology: Probing the Structure-Activity Relationship (SAR) of carbonic anhydrase inhibitors (CAIs) where the
-isobutyl group modulates isozyme selectivity.
Chemical Identity & Physicochemical Properties
The compound’s dual acidic nature (carboxylic acid and sulfonamide N-H) and lipophilic isobutyl tail define its solubility and receptor binding profiles.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | 2,4-Dichloro-5-(isobutylsulfamoyl)benzoic acid |
| CAS Number | 378206-75-8 |
| Molecular Formula | |
| Molecular Weight | 326.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 215–218 °C (Decomposes) |
| Solubility | Soluble in DMSO, Methanol, dilute Alkali; Sparingly soluble in Water |
| pKa (Predicted) | |
| Lipophilicity (LogP) |
Synthetic Methodology & Protocol
The synthesis follows a robust two-step electrophilic aromatic substitution and nucleophilic aminolysis sequence. This protocol is designed to be self-validating via intermediate isolation.
Reaction Pathway
The synthesis begins with 2,4-dichlorobenzoic acid , utilizing chlorosulfonic acid to introduce the sulfonyl chloride functionality, followed by selective aminolysis with isobutylamine.
Figure 1: Synthetic pathway transforming the benzoic acid core into the N-isobutyl sulfonamide derivative.
Detailed Experimental Protocol
Step 1: Chlorosulfonation (Critical Control Point)
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Reagent Setup: Charge a round-bottom flask with chlorosulfonic acid (5.0 eq) and cool to 0°C.
-
Addition: Slowly add 2,4-dichlorobenzoic acid (1.0 eq) portion-wise. Caution: Exothermic HCl gas evolution.
-
Heating: Gradually heat to 140°C and reflux for 4 hours.
-
Validation: Monitor by TLC (EtOAc:Hexane 1:1). The starting material spot should disappear.
-
-
Quench: Pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate precipitates as a white solid. Filter and dry in vacuo.[1]
Step 2: Aminolysis (Isobutylamine Coupling)
-
Dissolution: Suspend the sulfonyl chloride intermediate in THF.
-
Amine Addition: Add isobutylamine (1.1 eq) and a base scavenger (e.g.,
or excess amine) dropwise at 0–5°C to prevent hydrolysis. -
Reaction: Stir at room temperature for 2 hours.
-
Workup: Acidify with 1N HCl to pH 2. The product, 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid , will precipitate.
-
Purification: Recrystallize from Ethanol/Water to achieve >98% purity.
Functional Reactivity & Applications
This compound is not merely an endpoint; it is a reactive scaffold. The chlorine atom at the C2 position is activated by the electron-withdrawing carboxyl and sulfonamide groups, making it highly susceptible to Nucleophilic Aromatic Substitution (
Drug Discovery Applications
-
Diuretic Development (Loop Diuretics):
-
Displacement of the C2-chlorine with furfurylamine or substituted anilines yields analogs of Furosemide or Galosemide . The C5-isobutyl group modifies the lipophilicity profile, potentially altering the duration of action and potency in the Loop of Henle.
-
-
Antidiabetic Agents (
-Glucosidase Inhibition):-
Recent research identifies 2,4-dichloro-5-sulfamoylbenzoic acid derivatives as potent inhibitors of
-glucosidase and -amylase.[2] The sulfonamide moiety mimics the transition state of substrate hydrolysis, while the dichlorobenzoic acid core anchors the molecule in the enzyme's active site. -
Mechanism:[1][3][4][5][6][7] The compound acts via competitive inhibition, reducing postprandial hyperglycemia.
-
Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to therapeutic targets.
Handling & Safety Protocols
-
Corrosivity: The sulfonyl chloride precursor is corrosive and moisture-sensitive. Handle in a fume hood.
-
Sulfonamide Sensitivity: As a sulfonamide derivative, this compound may trigger allergic reactions in sensitized individuals. Use nitrile gloves and full PPE.
-
Storage: Store in a cool, dry place (2–8°C) under inert gas (Argon/Nitrogen) to prevent slow hydrolysis of the sulfonamide or decarboxylation over extended periods.
References
-
Synthesis & Antidiabetic Activity: Kumar, S., et al. (2018). "2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening." Letters in Drug Design & Discovery.
-
General Sulfonamide Synthesis: "Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid." Google Patents (CN100522936C).
-
Chemical Properties Data: "2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid Product Page." ChemicalBook.[8][9]
Sources
- 1. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 2. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 4. enzymes-buy-sale.ir [enzymes-buy-sale.ir]
- 5. printtechhealthcare.com [printtechhealthcare.com]
- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 7. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 8. 2,4-Dichloro-5-sulfamoylbenzoic acid(2736-23-4) 1H NMR [m.chemicalbook.com]
- 9. 2,4-DICHLORO-5-ISOBUTYLSULFAMOYL-BENZOIC ACID | 378206-75-8 [amp.chemicalbook.com]
